molecular formula C17H14N2O4 B2486221 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 946282-15-1

4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2486221
CAS RN: 946282-15-1
M. Wt: 310.309
InChI Key: YKAFVSDJBVICBR-UHFFFAOYSA-N
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Description

4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as BDDQ, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BDDQ is a heterocyclic organic compound that contains a quinoxaline ring and a benzodioxole moiety. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in medicine, pharmacology, and other related fields.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles , have been reported to exhibit anticancer activity against various cancer cell lines .

Biochemical Pathways

Based on the observed anticancer activity of similar compounds , it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis.

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.

properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-16-9-19(13-4-2-1-3-12(13)18-16)17(21)8-11-5-6-14-15(7-11)23-10-22-14/h1-7H,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAFVSDJBVICBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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